Cas no 893922-97-9 (3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
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- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(4-bromophenyl)-3,6-dihydro-6-(2-oxopropyl)-
- F1876-0392
- 3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- AKOS024615897
- 3-(4-bromophenyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-oxopropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 893922-97-9
- 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
-
- Inchi: 1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3
- InChI Key: YIQXONPKHLRZMD-UHFFFAOYSA-N
- SMILES: C1N(CC(=O)C)C(=O)C2N=NN(C3=CC=C(Br)C=C3)C=2N=1
Computed Properties
- Exact Mass: 347.00179g/mol
- Monoisotopic Mass: 347.00179g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- Density: 1.75±0.1 g/cm3(Predicted)
- Boiling Point: 551.0±60.0 °C(Predicted)
- pka: -4.08±0.20(Predicted)
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1876-0392-2μmol |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-5μmol |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-10μmol |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-20μmol |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-1mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-2mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-3mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-4mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-5mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1876-0392-10mg |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893922-97-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
Recent Advances in the Study of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9)
The compound 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a triazolopyrimidinone core, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves the yield and purity of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, making it more accessible for further biological evaluation. The study highlighted the importance of the bromophenyl and oxopropyl substituents in modulating the compound's reactivity and stability.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects against a range of kinase enzymes, particularly those involved in inflammatory and oncogenic pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one as a potent inhibitor of JAK2 kinase, with an IC50 value in the nanomolar range. This finding suggests potential applications in the treatment of myeloproliferative disorders and autoimmune diseases.
Further investigations into the compound's mechanism of action have revealed its ability to disrupt protein-protein interactions critical for cell signaling. Molecular docking studies, as reported in a 2023 article in ACS Chemical Biology, indicate that the compound binds to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity. These insights have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the compound's selectivity and potency.
Despite these promising findings, challenges remain in the development of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Recent efforts have focused on derivatizing the core structure to improve these properties, as discussed in a 2023 review in Current Topics in Medicinal Chemistry.
In conclusion, 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9) represents a promising scaffold for the development of novel kinase inhibitors. Ongoing research is expected to elucidate its full therapeutic potential and address current limitations, making it a compound of significant interest in the field of chemical biology and drug discovery.
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